molecular formula C11H14S B14633348 4-Cyclopentylbenzene-1-thiol CAS No. 54997-85-2

4-Cyclopentylbenzene-1-thiol

Cat. No.: B14633348
CAS No.: 54997-85-2
M. Wt: 178.30 g/mol
InChI Key: UICFBBAOCGVPGI-UHFFFAOYSA-N
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Description

4-Cyclopentylbenzene-1-thiol is an organic compound that belongs to the class of aromatic thiols It consists of a benzene ring substituted with a cyclopentyl group and a thiol group (-SH) at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentylbenzene-1-thiol can be achieved through several methods. One common approach involves the reaction of 4-cyclopentylbenzene with thiourea in the presence of a base, followed by hydrolysis to yield the desired thiol compound . Another method involves the nucleophilic substitution of a halogenated precursor with sodium hydrosulfide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentylbenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopentylbenzene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyclopentylbenzene-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopentylbenzene-1-thiol is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

54997-85-2

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

4-cyclopentylbenzenethiol

InChI

InChI=1S/C11H14S/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9,12H,1-4H2

InChI Key

UICFBBAOCGVPGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)S

Origin of Product

United States

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